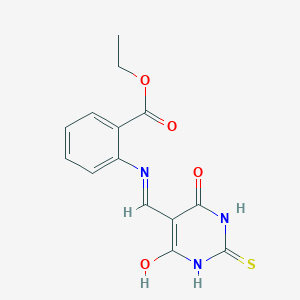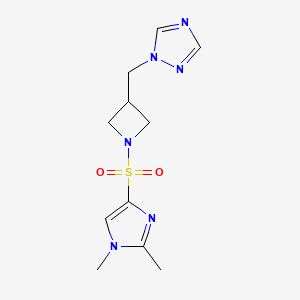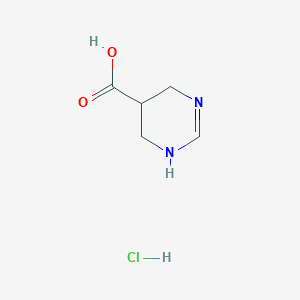![molecular formula C23H36ClNO2 B2654554 1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride CAS No. 1217810-06-4](/img/structure/B2654554.png)
1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzyl group, and a bicycloheptane structure, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Bicycloheptane Structure: This step involves the use of a bicycloheptane derivative, which is attached to the piperidine ring through an ether linkage.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various conditions.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzylpiperidin-1-yl)-3-(cyclohexylmethoxy)propan-2-ol hydrochloride
- 1-(4-Benzylpiperidin-1-yl)-3-(phenylmethoxy)propan-2-ol hydrochloride
Uniqueness
1-(4-Benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[221]heptan-2-ylmethoxy)propan-2-ol hydrochloride is unique due to its bicycloheptane structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(2-bicyclo[2.2.1]heptanylmethoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2.ClH/c25-23(17-26-16-22-14-20-6-7-21(22)13-20)15-24-10-8-19(9-11-24)12-18-4-2-1-3-5-18;/h1-5,19-23,25H,6-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNBOYVZZRDEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCC(CC3)CC4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid](/img/structure/B2654472.png)
![2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid](/img/structure/B2654473.png)
![N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2654474.png)
![2-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2654475.png)

![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-((2-(2-methoxyphenoxy)ethyl)amino)-2-oxoethyl)acetamide](/img/structure/B2654480.png)
![3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2654482.png)

![N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2654486.png)

![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2654492.png)


